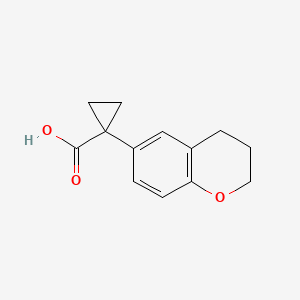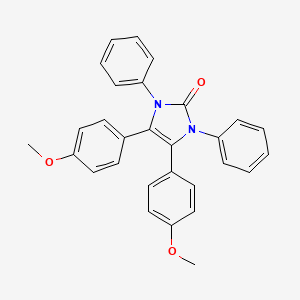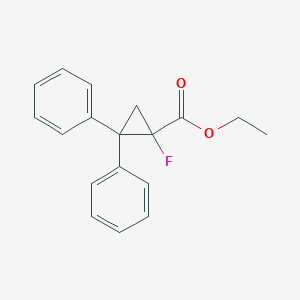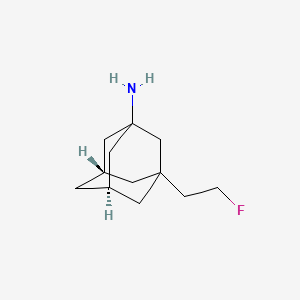![molecular formula C6H13N3O2S B14005457 N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide CAS No. 52511-48-5](/img/structure/B14005457.png)
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is an organic compound with the molecular formula C6H13N3O2S. This compound is known for its unique structure, which includes a formamide group, a methylcarbamoylamino group, and a sulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide typically involves the reaction of methylamine with methyl formate, followed by the introduction of a sulfanyl group. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The process generally includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
N-Methylformamide: A related compound with a simpler structure, used as a solvent and reagent in organic synthesis.
Dimethylformamide: Another related compound, widely used as a solvent in chemical reactions.
Formamide: A simpler formamide compound, used in various industrial applications.
Uniqueness
N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
52511-48-5 |
|---|---|
Molekularformel |
C6H13N3O2S |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
S-[2-(methylcarbamoylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C6H13N3O2S/c1-7-5(10)9-3-4-12-6(11)8-2/h3-4H2,1-2H3,(H,8,11)(H2,7,9,10) |
InChI-Schlüssel |
YKTZAKWGLWLAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCSC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)



![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide](/img/structure/B14005399.png)

![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)
![N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide](/img/structure/B14005409.png)

![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)

